molecular formula C7H7NO3 B12855337 3-(3-Methylisoxazol-5-yl)acrylic acid CAS No. 2045276-96-6

3-(3-Methylisoxazol-5-yl)acrylic acid

Cat. No.: B12855337
CAS No.: 2045276-96-6
M. Wt: 153.14 g/mol
InChI Key: DHHITEOQNNYPNT-NSCUHMNNSA-N
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Description

3-(3-Methylisoxazol-5-yl)acrylic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylisoxazol-5-yl)acrylic acid typically involves the reaction of 3-methylisoxazole with acrylic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. Catalysts such as copper or ruthenium may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylisoxazol-5-yl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .

Scientific Research Applications

3-(3-Methylisoxazol-5-yl)acrylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylisoxazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoxazole: A precursor to 3-(3-Methylisoxazol-5-yl)acrylic acid with similar structural features.

    Isoxazole: The parent compound of the isoxazole family, known for its wide range of biological activities.

    3-(5-Methylisoxazol-3-yl)acrylic acid ethyl ester: A closely related compound with an ester functional group.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2045276-96-6

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

(E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C7H7NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+

InChI Key

DHHITEOQNNYPNT-NSCUHMNNSA-N

Isomeric SMILES

CC1=NOC(=C1)/C=C/C(=O)O

Canonical SMILES

CC1=NOC(=C1)C=CC(=O)O

Origin of Product

United States

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